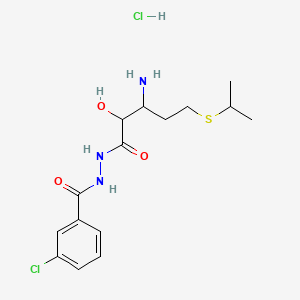
N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-357300 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound has shown significant potential in preclinical models for its ability to suppress tumor growth without the toxicities observed with other inhibitors like TNP-470 . It is a bestatin-type inhibitor designed to target MetAP2, an enzyme involved in the removal of methionine residues from nascent proteins .
Méthodes De Préparation
The synthesis of A-357300 involves rational design and parallel synthesis techniques. The compound is synthesized using crystal structures of enzyme-inhibitor complexes to guide the design . The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
A-357300 undergoes various chemical reactions, primarily focusing on its interaction with MetAP2. The compound is a reversible inhibitor, meaning it can bind and unbind from the enzyme without permanently altering it . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of both the enzyme and the inhibitor. The major product formed from these reactions is the enzyme-inhibitor complex, which effectively inhibits the activity of MetAP2 .
Applications De Recherche Scientifique
A-357300 has a wide range of scientific research applications:
Mécanisme D'action
A-357300 exerts its effects by selectively inhibiting MetAP2. This inhibition leads to the accumulation of methionine residues on nascent proteins, disrupting protein synthesis and cell cycle progression . The compound induces cytostasis by causing cell cycle arrest at the G1 phase in endothelial cells and certain tumor cells . Additionally, A-357300 inhibits angiogenesis both in vitro and in vivo, contributing to its antitumor efficacy .
Comparaison Avec Des Composés Similaires
A-357300 is unique compared to other MetAP2 inhibitors due to its reversible nature and lack of toxicity observed with other inhibitors like TNP-470 . Similar compounds include:
Fumagillin: Another MetAP2 inhibitor with a similar antiproliferation profile but associated with higher toxicity.
Bestatin: A general aminopeptidase inhibitor with broader activity but less specificity for MetAP2.
A-357300 stands out due to its selective inhibition of MetAP2, reversible binding, and favorable safety profile, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C15H23Cl2N3O3S |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride |
InChI |
InChI=1S/C15H22ClN3O3S.ClH/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10;/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22);1H |
Clé InChI |
VNVMAFFENQJYPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


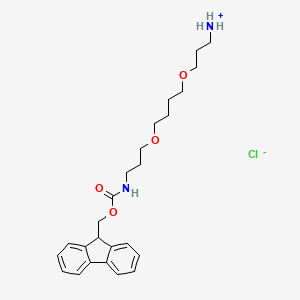
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
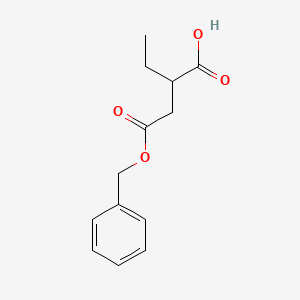
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

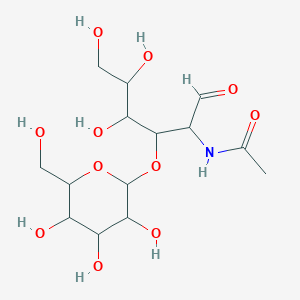
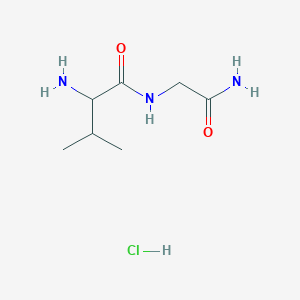


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
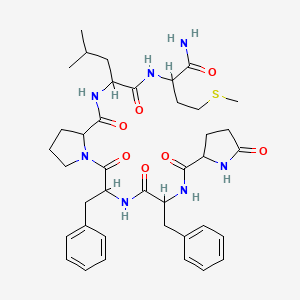
![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/structure/B12320299.png)
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
